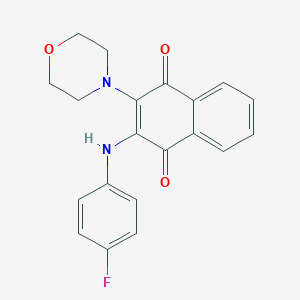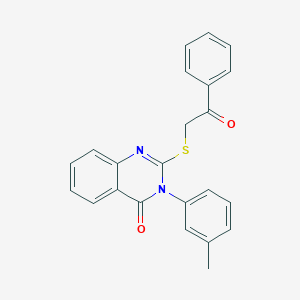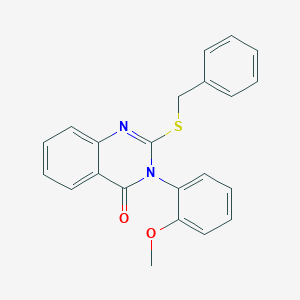
2-propyl-N-(3-pyridinylmethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyl-N-(3-pyridinylmethyl)pentanamide, also known as JNJ-42165279, is a novel compound that has been developed for the treatment of various neurological disorders. This compound belongs to the class of selective orexin receptor antagonists, which have been shown to have potential therapeutic applications in the treatment of sleep disorders, addiction, and anxiety.
Mécanisme D'action
The mechanism of action of 2-propyl-N-(3-pyridinylmethyl)pentanamide involves the selective blockade of the orexin receptor, which leads to a reduction in the activity of the orexin system. The orexin system is involved in the regulation of various physiological processes, including sleep, feeding, and energy expenditure. The blockade of this system by 2-propyl-N-(3-pyridinylmethyl)pentanamide leads to a reduction in wakefulness and an increase in sleep duration.
Biochemical and Physiological Effects:
2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase slow-wave sleep and decrease rapid eye movement (REM) sleep. It has also been shown to reduce wakefulness and increase sleep duration. Additionally, 2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-propyl-N-(3-pyridinylmethyl)pentanamide has several advantages for use in lab experiments. It is a potent and selective orexin receptor antagonist, which allows for the precise manipulation of the orexin system. Additionally, 2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 2-propyl-N-(3-pyridinylmethyl)pentanamide is that it is a relatively new compound, and its long-term effects and safety profile have not been fully established.
Orientations Futures
2-propyl-N-(3-pyridinylmethyl)pentanamide has several potential future directions for research. One area of research could be the development of 2-propyl-N-(3-pyridinylmethyl)pentanamide analogs with improved pharmacokinetic properties and selectivity for the orexin receptor. Another potential direction could be the investigation of the effects of 2-propyl-N-(3-pyridinylmethyl)pentanamide on other physiological processes, such as feeding and energy expenditure. Additionally, 2-propyl-N-(3-pyridinylmethyl)pentanamide could be studied for its potential use in the treatment of other neurological disorders, such as addiction and depression.
Conclusion:
In conclusion, 2-propyl-N-(3-pyridinylmethyl)pentanamide is a novel compound with potential therapeutic applications in the treatment of various neurological disorders. It is a potent and selective orexin receptor antagonist that has been shown to improve sleep quality and increase sleep duration. 2-propyl-N-(3-pyridinylmethyl)pentanamide has several advantages for use in lab experiments, including its selectivity and low toxicity. Future research on 2-propyl-N-(3-pyridinylmethyl)pentanamide could lead to the development of new treatments for neurological disorders and a better understanding of the orexin system.
Méthodes De Synthèse
The synthesis of 2-propyl-N-(3-pyridinylmethyl)pentanamide involves a multi-step process that includes the preparation of various intermediates and the final coupling of the pyridine moiety with the amide group. The synthesis of this compound has been described in detail in various research articles and patents.
Applications De Recherche Scientifique
2-propyl-N-(3-pyridinylmethyl)pentanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent and selective antagonist of the orexin receptor, which plays a key role in the regulation of sleep and wakefulness. 2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to improve sleep quality and increase sleep duration in animal models, indicating its potential use in the treatment of sleep disorders.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
2-propyl-N-(pyridin-3-ylmethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-6-13(7-4-2)14(17)16-11-12-8-5-9-15-10-12/h5,8-10,13H,3-4,6-7,11H2,1-2H3,(H,16,17) |
Clé InChI |
IXSFUFRHFRIOGN-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC1=CN=CC=C1 |
SMILES canonique |
CCCC(CCC)C(=O)NCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)
![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)



![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)


![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)